J-2156 belongs to a novel class of somatostatin receptor ligands. It exhibits a binding affinity of for the human SST4 receptor, demonstrating over 400-fold selectivity compared to other somatostatin receptor subtypes . Its chemical structure is represented by the formula with a molecular weight of 582.6 g/mol .
The molecular structure of J-2156 reveals a complex arrangement that contributes to its biological activity. The compound features a naphthalene sulfonamide moiety along with an amide linkage, which is crucial for its interaction with the SST4 receptor.
J-2156 participates in various chemical reactions primarily through its interaction with biological targets. It acts predominantly as an agonist at the SST4 receptor, leading to several downstream effects.
The mechanism of action of J-2156 is primarily mediated through its agonistic effects on the SST4 receptor. Upon binding, it activates intracellular signaling pathways that lead to decreased neuropeptide release and modulation of pain signaling pathways.
J-2156 exhibits distinct physical and chemical properties that are relevant for its application in research.
J-2156 has significant implications in pharmacological research due to its selective action on the SST4 receptor. Its applications include:
J-2156 [(1'S,2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4"-methyl-1"-naphthalenesulfonylamino)butanamide] is a small-molecule agonist selectively targeting the somatostatin receptor subtype 4 (SST4). With a molecular weight of 468.57 g/mol (free base) or 582.6 g/mol (trifluoroacetate salt), it exhibits nanomolar affinity for the human SST4 receptor (Ki = 1.2 nM) and demonstrates >400-fold selectivity over other somatostatin receptor subtypes (SST1, SST2, SST3, SST5) [1] [5] [9]. In vitro studies reveal superior potency compared to endogenous ligands, exhibiting 2-3 times greater agonistic activity than somatostatin-14 or somatostatin-28 in functional assays [5] [9]. Originally developed by Boehringer Ingelheim, J-2156 has emerged as a pivotal pharmacological tool in preclinical research for investigating SST4 receptor function in pain pathways and inflammation [2] [10]. Its physicochemical properties, including solubility in water and DMSO (up to 100 mM), facilitate experimental administration [9].
The SST4 receptor, a class A G protein-coupled receptor (GPCR), is critically expressed in peripheral and central nervous system pathways involved in nociception. Key aspects of its role include:
Table 1: Distribution and Functional Role of SST4 Receptors in Pain Pathways
Location | Neuronal Subtypes | Key Signaling Consequences | Functional Pain Modulation |
---|---|---|---|
Peripheral (DRG Neurons) | C-fibers (Peptidergic & Non-peptidergic), Aδ fibers, Aβ fibers | ↓ cAMP, ↓ VGCC activity, ↑ GIRK activity → ↓ Neuronal excitability | Reduction in peripheral sensitization and nociceptor activation |
Primary Afferent Terminals (Spinal Cord) | Central terminals of DRG neurons | ↓ Neurotransmitter release (Glutamate, SP, CGRP) | Reduced synaptic transmission to spinal cord neurons |
Spinal Cord Dorsal Horn | Presynaptic terminals, potentially intrinsic neurons | ↓ pERK, ↓ MAPK pathway activation | Inhibition of central sensitization, reversal of hyperalgesia/allodynia |
Current mainstay analgesics, particularly opioids and NSAIDs, face significant limitations in managing chronic pain conditions, including inadequate efficacy, dose-limiting side effects (e.g., respiratory depression, addiction, gastrointestinal ulcers, cardiovascular risks), and poor efficacy against neuropathic components [2] [10]. Targeting SST4 offers a promising alternative strategy due to:
J-2156 emerged from efforts to develop highly selective, non-peptidic SST4 agonists with favorable drug-like properties, overcoming limitations of endogenous somatostatin (rapid degradation) or peptide analogs (e.g., octreotide, which lacks affinity for SST4) [3] [10]. Key characteristics underpinning its prominence in preclinical research include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7